Structural Differentiation: 5-Fluoro Substitution and Piperazine Linker Geometry vs. Unmodified Thalidomide
Thalidomide-Piperazine 5-fluoride differs structurally from the parent compound thalidomide by the addition of a 5-fluoro atom on the isoindolinone ring and a piperazine group at the 6-position . Unmodified thalidomide (C13H10N2O4; MW 258.23) lacks both the fluorine substituent and the piperazine linker moiety, making it unsuitable for direct conjugation to target ligands in PROTAC assembly [1]. The fluorine substitution at the 5-position represents a structural modification that may influence CRBN binding orientation, while the piperazine group provides both a rigid spacer element and a reactive secondary amine for downstream conjugation chemistry .
| Evidence Dimension | Molecular structure and synthetic utility |
|---|---|
| Target Compound Data | C17H17FN4O4; MW 360.34; contains 5-fluoro substitution and piperazine linker with reactive secondary amine handle |
| Comparator Or Baseline | Thalidomide: C13H10N2O4; MW 258.23; no fluorine, no linker, no conjugation handle |
| Quantified Difference | ΔMW = +102.11 g/mol; addition of C4H7FN4 elemental equivalents corresponding to piperazine (C4H10N2) + F substitution |
| Conditions | Chemical structure comparison based on molecular formulas and IUPAC nomenclature |
Why This Matters
This structural differentiation directly enables conjugation chemistry that is impossible with unmodified thalidomide, eliminating the need for users to independently synthesize and validate a linker-attached CRBN ligand.
- [1] PubChem. (n.d.). Thalidomide (Compound Summary, CID 5426). View Source
